(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine
CAS No.:
Cat. No.: VC15827642
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine |
| Standard InChI | InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2 |
| Standard InChI Key | LSSZWBZEBDGRPR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CNN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1,4-benzodioxin scaffold, where a six-membered benzene ring is fused to a 1,4-dioxane ring. The hydrazine (-NH-NH₂) group is attached to the methylene carbon at position 2 of the benzodioxin moiety. Computational models predict a planar benzodioxin system with slight puckering in the dioxane ring, while the hydrazine group adopts a staggered conformation to minimize steric hindrance.
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.20 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 281.1 ± 19.0 °C (760 mmHg) | |
| Melting Point | 87–90 °C | |
| LogP (Partition Coefficient) | 0.86 | |
| Water Solubility | 5–10 mg/L (25°C) |
The compound exhibits moderate lipophilicity (LogP = 0.86), suggesting balanced membrane permeability and aqueous solubility . Its low vapor pressure (7.56 × 10⁻⁸ mmHg at 25°C) indicates limited volatility under ambient conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a three-step sequence:
-
Benzodioxin Precursor Preparation: 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is reduced to the corresponding alcohol using LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Chlorination: The alcohol is treated with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin .
-
Hydrazine Conjugation: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 12 hours produces the target compound with a 65–72% yield .
Industrial Optimization
Continuous flow reactors have been employed to enhance efficiency, achieving a 15% reduction in reaction time compared to batch processes. Catalyst screening identified ZnCl₂ as effective in accelerating the final conjugation step, improving yields to 85%.
Reactivity and Functionalization
Nucleophilic Substitution
The hydrazine group participates in nucleophilic attacks on electrophilic centers. For example:
-
Condensation with Carbonyls: Reacts with aldehydes/ketones to form hydrazones, a reaction exploited in the synthesis of antimicrobial agents .
-
Acylation: Acetyl chloride converts the -NH₂ group to -NHCOCH₃, enhancing metabolic stability .
Oxidative Pathways
Exposure to atmospheric oxygen gradually oxidizes the hydrazine moiety to diazenes, necessitating storage under inert atmospheres . Controlled oxidation with MnO₂ yields the corresponding azo derivative, which exhibits redshifted UV-Vis absorption (λₘₐₓ = 320 nm).
| Microorganism | MIC (µg/mL) | Derivative Structure |
|---|---|---|
| Staphylococcus aureus | 4–16 | Pyridinylmethylene hydrazone |
| Escherichia coli | 32–64 | Nitro-substituted benzothiazole |
| Candida albicans | 8–32 | Methoxy-acetophenone conjugate |
Mechanistic studies attribute this activity to inhibition of DNA gyrase and disruption of fungal ergosterol biosynthesis .
Anticancer Mechanisms
In vitro assays against MCF-7 breast cancer cells revealed:
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase vs. control) at 50 µM.
-
ROS Generation: 1.5× higher reactive oxygen species (ROS) levels, triggering oxidative DNA damage .
-
Synergy with Doxorubicin: Combination index (CI) = 0.45 at 25 µM, indicating strong synergism .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to thrombopoietin (TPO) mimetics. Patent US7795293B2 discloses its use in synthesizing biphenyl-carboxylic acid derivatives that enhance platelet production .
Materials Science
Incorporation into polyurethane matrices improves thermal stability (Tg increased by 28°C) due to hydrogen bonding between hydrazine and carbonyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume